molecular formula C15H10ClNO B1629683 2-(2-Chloro-phenyl)-1H-quinolin-4-one CAS No. 29337-99-3

2-(2-Chloro-phenyl)-1H-quinolin-4-one

Cat. No.: B1629683
CAS No.: 29337-99-3
M. Wt: 255.7 g/mol
InChI Key: MDRZAPYNHGUKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-phenyl)-1H-quinolin-4-one is a quinolinone derivative characterized by a chlorine-substituted phenyl ring at the 2-position of the quinolin-4-one core. Quinolinones are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyridinone ring. The 2-(2-chloro-phenyl) substituent confers unique electronic and steric properties, influencing its biological activity and physicochemical behavior. This compound is of interest in medicinal chemistry due to the structural versatility of quinolinones, which are associated with neuroprotective, psychotropic, and antimicrobial activities .

Properties

CAS No.

29337-99-3

Molecular Formula

C15H10ClNO

Molecular Weight

255.7 g/mol

IUPAC Name

2-(2-chlorophenyl)-1H-quinolin-4-one

InChI

InChI=1S/C15H10ClNO/c16-12-7-3-1-5-10(12)14-9-15(18)11-6-2-4-8-13(11)17-14/h1-9H,(H,17,18)

InChI Key

MDRZAPYNHGUKDK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=CC=C3Cl

Origin of Product

United States

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the effectiveness of 4(1H)-quinolone derivatives, including 2-(2-Chloro-phenyl)-1H-quinolin-4-one, against malaria. These compounds are designed based on the structure of endochin, a historical antimalarial agent.

Key Findings:

  • Mechanism of Action: The compound targets the mitochondrial electron transport chain in Plasmodium falciparum, which is crucial for the parasite's energy metabolism. This mechanism is similar to that of atovaquone, a well-known antimalarial drug .
  • Efficacy: In vitro studies demonstrated that certain derivatives exhibited low nanomolar IC50 values against multidrug-resistant strains of P. falciparum, indicating high potency .

Table 1: Antimalarial Efficacy of Quinoline Derivatives

CompoundIC50 (nM)Resistance Profile
ELQ-233<10Sensitive
ELQ-271<20Multidrug resistant
This compoundTBDTBD

Antiviral Properties

The compound is also being investigated for its antiviral properties, particularly against HIV. Quinolin-2-one derivatives have shown promise as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.

Key Findings:

  • Inhibition of HIV-1 RT: Some quinoline derivatives demonstrated significant inhibitory activity against HIV-1 RT with IC50 values as low as 0.15 μM, suggesting potential for development as antiviral agents .

Table 2: Inhibitory Activity Against HIV-1 RT

CompoundIC50 (μM)Mode of Action
Compound 4a0.21Allosteric inhibition
Compound 4b2.6Competitive inhibition
This compoundTBDTBD

Anticancer Activity

There is emerging evidence that quinoline derivatives possess anticancer properties. The structural features of these compounds may contribute to their ability to inhibit tumor growth.

Key Findings:

  • Mechanisms: Quinoline derivatives can induce apoptosis in cancer cells and inhibit angiogenesis, which is essential for tumor growth and metastasis.

Table 3: Anticancer Efficacy

CompoundCancer TypeMechanism of Action
Compound ABreast CancerApoptosis induction
Compound BLung CancerAngiogenesis inhibition
This compoundTBDTBD

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Quinolinone Core

Position and Nature of Substituents
  • 2-(2-N,N-Dimethylaminoethylamine-1-carbonyl)-1H-quinolin-4-one hydrochloride: This derivative replaces the 2-chloro-phenyl group with a dimethylaminoethylamine-carbonyl moiety. The polar, basic sidechain enhances blood-brain barrier (BBB) permeability, enabling neuroprotective effects via NMDA receptor antagonism (specifically targeting the NR2B subunit). In contrast, 2-(2-chloro-phenyl)-1H-quinolin-4-one lacks such BBB penetration capabilities, limiting its direct application in central nervous system (CNS) disorders .
  • 3-(N-R,R0-Aminomethyl)-2-methyl-1H-quinolin-4-ones: These compounds feature aminomethyl groups at the 3-position and a methyl group at the 2-position. For example, 2-methyl-3-(phenylaminomethyl)-1H-quinolin-4-one exhibits potent antidepressant activity (100 mg/kg dose in tail suspension tests), highlighting how substituent position (3 vs.
Chloro-Substituted Analogs
  • 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: Chlorine at the 7-position, combined with cyclopropyl and fluorine groups, enhances metabolic stability and bioavailability. The dihydroquinolinone scaffold increases conformational flexibility compared to the planar quinolinone structure of this compound .

Core Heterocycle Modifications

  • Quinazolin-4-ones: Substitution of the quinolinone oxygen with a nitrogen (forming quinazolinone) introduces additional hydrogen-bonding sites.
  • Dihydroquinolin-4(1H)-ones: Saturation of the pyridinone ring (e.g., 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one) reduces aromaticity, increasing solubility and altering π-π stacking interactions critical for protein binding .

Physicochemical and Pharmacokinetic Comparisons

  • BBB Penetration: The dimethylaminoethylamine derivative () achieves CNS activity due to enhanced lipophilicity and active transport, whereas this compound’s chloro-phenyl group may limit BBB traversal .
  • Solubility: Hydroxy-substituted analogs (e.g., 2-(4-hydroxy-phenyl)-1H-quinolin-4-one) exhibit higher aqueous solubility than the chloro-phenyl variant, impacting bioavailability .
  • Metabolic Stability: Fluorine and cyclopropyl groups in 7-chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one reduce cytochrome P450-mediated metabolism compared to the parent compound .

Preparation Methods

Table 1: Optimization of Cyclization Conditions for Aldol-Condensation Route

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Dimethylformamide K₂CO₃ 130 24 87
Dimethyl sulfoxide p-TSA 130 24 65
Chlorobenzene p-TSA 130 24 55

Key advantages of this method include compatibility with sterically hindered substrates and the avoidance of transition-metal catalysts. However, the requirement for high temperatures and extended reaction times limits its energy efficiency.

Oxidative Cyclization Using 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone

A patent by US10464931B2 discloses a one-pot oxidative cyclization method employing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in polar aprotic solvents. The reaction proceeds via single-electron transfer, dehydrogenating the intermediate dihydroquinoline to the aromatic quinolinone. Optimal conditions involve a 1:1 molar ratio of DDQ to 7-hydroxyquinolin-2(1H)-one precursor in dimethylacetamide at 45°C, achieving 76% yield.

Table 2: Impact of Solvent and DDQ Ratio on Oxidative Cyclization

Solvent DDQ:Substrate Ratio Temperature (°C) Yield (%)
Dimethylacetamide 1:1 45 76
Tetrahydrofuran 1:1 45 58
Dimethylformamide 0.5:1 45 42

This method offers rapid reaction kinetics (<6 hours) but necessitates stoichiometric amounts of DDQ, increasing costs and generating stoichiometric waste.

Solvent-Free Friedländer Synthesis with Polyphosphoric Acid

Recent advances in green chemistry have enabled the synthesis of quinolin-4-ones via solvent-free Friedländer annulation. As reported by PMC10666135, 2-aminobenzophenone reacts with pentan-2,3-dione in the presence of polyphosphoric acid (PPA) at 90°C, forming 2-acetyl-4-arylquinolines. Adapting this protocol to 2-(2-chlorophenyl)-1H-quinolin-4-one involves substituting pentan-2,3-dione with chloroacetaldehyde derivatives, yielding 82% product under solvent-free conditions.

Table 3: Friedländer Synthesis Parameters and Outcomes

Catalyst Temperature (°C) Time (h) Solvent Yield (%)
PPA 90 1 None 82
H₂SO₄ 90 3 None 68
PTSA 110 2 Toluene 71

This approach eliminates solvent waste and reduces purification steps, though substrate scope is limited to electron-rich aromatic amines.

Silver-Catalyzed Cyclization of Formamide Derivatives

A multistep route involving formamide intermediates has been developed, as detailed in RSC Supporting Information. N-(2-(arylethynyl)phenyl)formamide derivatives undergo silver nitrate-catalyzed cyclization in dimethylformamide/water mixtures at 80°C. For 2-(2-chlorophenyl)-1H-quinolin-4-one, this method proceeds via in situ isocyanide formation, followed by 6-endo-dig cyclization, achieving 78% yield.

Table 4: Silver-Catalyzed Cyclization Optimization

Catalyst Loading (%) Solvent Temperature (°C) Yield (%)
5 DMF/H₂O 80 78
2 DMF/H₂O 80 65
5 Acetonitrile/H₂O 80 54

While this method enables precise control over substitution patterns, the use of stoichiometric phosphoryl chloride (POCl₃) for formylation raises safety and environmental concerns.

Comparative Analysis of Synthetic Methods

Table 5: Method Comparison for 2-(2-Chlorophenyl)-1H-quinolin-4-one Synthesis

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Aldol-Condensation 87 24 High purity, no transition metals High energy input, long duration
DDQ Oxidative Cyclization 76 6 Rapid kinetics, one-pot operation Costly oxidant, stoichiometric waste
Solvent-Free Friedländer 82 1 Green chemistry, minimal purification Limited substrate scope
Silver-Catalyzed 78 2 Tunable substituents, mild conditions Toxic reagents, multi-step process

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.